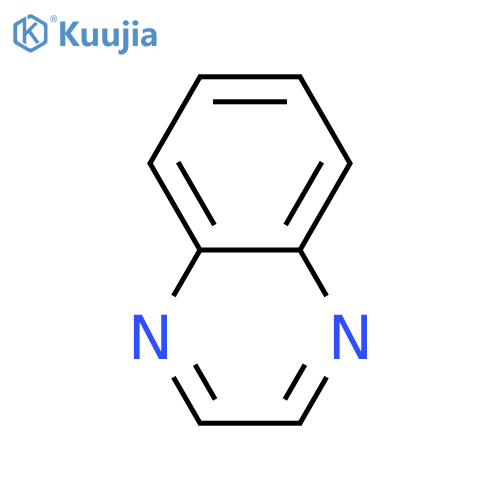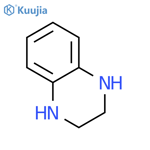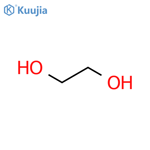- A Molecular Iron Catalyst for the Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles, Journal of the American Chemical Society, 2014, 136(24), 8564-8567
Cas no 91-19-0 (Quinoxaline)

Quinoxaline 化学的及び物理的性質
名前と識別子
-
- Quinoxaline
- 1,4-Benzodiazine
- 1,4-Diazanaphthalene
- Benzoparadiazine
- Benzopyrazine
- Phenopiazine
- Phenpiazine
- Quinazine
- Benzo[a]pyrazine
- 1,4-Naphthyridine
- Chinoxalin
- Benzo(a)pyrazine
- QM4AR6M6T8
- XSCHRSMBECNVNS-UHFFFAOYSA-N
- Quinoxaline, 98+%
- Quinoxaline, homopolymer
- chinoxaline
- 1,4-Quinoxaline
- Quinoxaline, 99%
- Quinoxaline (8CI,9CI)
- Quinoxaline, >=95.0%
- DSSTox_RID_83507
- DSSTox_
- Quinoxaline,98%
-
- MDL: MFCD00006719
- インチ: 1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
- InChIKey: XSCHRSMBECNVNS-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)N=CC=1
- BRN: 109351
計算された属性
- せいみつぶんしりょう: 130.05300
- どういたいしつりょう: 130.053
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 99.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 25.8
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: 白色結晶
- 密度みつど: 1.124 g/mL at 25 °C(lit.)
- ゆうかいてん: 29-32 °C (lit.)
- ふってん: 220-223 °C(lit.)
- フラッシュポイント: 華氏温度:208.4°f
摂氏度:98°c - 屈折率: nD48 1.6231
- ようかいど: alcohol: freely soluble(lit.)
- すいようせい: 解体
- PSA: 25.78000
- LogP: 1.62980
- 酸性度係数(pKa): 0.56(at 20℃)
- かんど: 空気に敏感である
- FEMA: 3799
- マーカー: 8078
- ようかいせい: 水、エタノール、エーテル、アセトン、ベンゼンに可溶である。
Quinoxaline セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:VD1225000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- リスク用語:R36/37/38
Quinoxaline 税関データ
- 税関コード:29339990
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Quinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-264192-250g |
Quinoxaline, |
91-19-0 | 250g |
¥572.00 | 2023-09-05 | ||
| ChemScence | CS-W019463-1000g |
Quinoxaline |
91-19-0 | ≥98.0% | 1000g |
$344.0 | 2021-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ME014-5g |
Quinoxaline |
91-19-0 | 98% | 5g |
¥46.0 | 2022-06-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005377-5g |
Quinoxaline |
91-19-0 | ≥98% | 5g |
¥25.00 | 2024-07-09 | |
| City Chemical | Q125-25GM |
Quinoxaline |
91-19-0 | MP31-32deg | 25gm |
$65.20 | 2023-09-19 | |
| Enamine | EN300-21366-0.5g |
quinoxaline |
91-19-0 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
| Apollo Scientific | OR18339-250g |
Quinoxaline |
91-19-0 | 98% | 250g |
£22.00 | 2023-03-07 | |
| Fluorochem | 079216-100g |
Quinoxaline |
91-19-0 | 95% | 100g |
£36.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | Q160826-500g |
Quinoxaline |
91-19-0 | >99.0%(GC) | 500g |
¥1004.90 | 2023-09-01 | |
| TRC | Q750005-5g |
Quinoxaline |
91-19-0 | 5g |
$ 63.00 | 2023-09-06 |
Quinoxaline 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts, Catalysis Science & Technology, 2023, 13(10), 3069-3083
ごうせいかいろ 3
- Metal-Free Photocatalyst with Redox Center and Lewis Acid Site for Selective Synthesis of Mono- and Disubstituted Benzimidazoles via Alcohol and Aromatic Diamine Cross-Dehydrocoupling, ACS Sustainable Chemistry & Engineering, 2023, 11(38), 14056-14067
ごうせいかいろ 4
- Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions, Journal of Organic Chemistry, 2020, 85(23), 14971-14979
ごうせいかいろ 5
- Dual role of graphene as support of ligand-stabilized palladium nanoparticles and carbocatalyst for (de)hydrogenation of N-heterocycles, Carbon, 2023, 206, 314-324
ごうせいかいろ 6
Quinoxaline Raw materials
Quinoxaline Preparation Products
Quinoxaline 関連文献
-
Javier Peralta-Cruz,Mónica Díaz-Fernández,Alberto ávila-Castro,David Ortegón-Reyna,Armando Ariza-Castolo New J. Chem. 2016 40 5501
-
Ming Liu,Yueyue Gao,Yong Zhang,Zhitian Liu,Liancheng Zhao Polym. Chem. 2017 8 4613
-
Emily V. Carino,Charles E. Diesendruck,Jeffrey S. Moore,Larry A. Curtiss,Rajeev S. Assary,Fikile R. Brushett RSC Adv. 2015 5 18822
-
Jun Yuan,Jianyong Ouyang,Věra Cimrová,Mario Leclerc,Ahmed Najari,Yingping Zou J. Mater. Chem. C 2017 5 1858
-
Jun Yuan,Jianyong Ouyang,Věra Cimrová,Mario Leclerc,Ahmed Najari,Yingping Zou J. Mater. Chem. C 2017 5 1858
-
Gauravi Yashwantrao,Satyajit Saha Org. Chem. Front. 2021 8 2820
-
Thomas Mathew,Attila á. Papp,Farzaneh Paknia,Santos Fustero,G. K. Surya Prakash Chem. Soc. Rev. 2017 46 3060
-
Rajat Saha,Suman Sengupta,Sanjoy Kumar Dey,Ian M. Steele,Arindam Bhattacharyya,Susobhan Biswas,Sanjay Kumar RSC Adv. 2014 4 49070
-
Triloknadh Settypalli,Venkata Rao Chunduri,Aruna Kumari Maddineni,Nagaraju Begari,Rajasekhar Allagadda,Peddanna Kotha,Appa Rao Chippada New J. Chem. 2019 43 15435
-
Chunyu Liu,Yanling Si,Xiumei Pan,Guochun Yang RSC Adv. 2015 5 72907
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Quinoxalineに関する追加情報
Introduction to Quinoxaline (CAS No. 91-19-0)
Quinoxaline, a heterocyclic organic compound with the chemical formula C₆H₄N₂, is a crucial intermediate in the synthesis of various pharmacologically active molecules. The compound is identified by its unique CAS number 91-19-0, which distinguishes it in the realm of chemical nomenclature and industrial applications. This introduction delves into the properties, synthesis, and emerging applications of Quinoxaline, emphasizing its significance in contemporary pharmaceutical research.
The molecular structure of Quinoxaline consists of two nitrogen atoms connected by a carbon-carbon double bond, forming a six-membered ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry. The presence of nitrogen atoms enhances its reactivity, enabling diverse functionalization pathways that are pivotal in drug development.
One of the most notable aspects of Quinoxaline is its role as a precursor in the synthesis of bioactive compounds. Recent studies have highlighted its utility in developing antimicrobial agents, anticancer drugs, and neuroprotective agents. The compound's ability to form stable complexes with metal ions has also opened new avenues in catalysis and material science. For instance, Quinoxaline-based ligands have been employed in coordination chemistry to design efficient catalysts for organic transformations.
In the pharmaceutical industry, Quinoxaline derivatives have garnered significant attention due to their pharmacological properties. Researchers have been exploring its potential as an antiviral agent, particularly in the context of emerging infectious diseases. The structural flexibility of Quinoxaline allows for the design of molecules that can interact with viral enzymes, inhibiting their replication mechanisms. This has led to several novel drug candidates entering preclinical trials.
The synthesis of Quinoxaline can be achieved through various methods, including condensation reactions between aldehydes or ketones with diamines. One common approach involves the reaction between o-phenylenediamine and formaldehyde under acidic conditions, yielding Quinoxaline in good yields. Advances in synthetic methodologies have enabled the production of Quinoxaline and its derivatives with higher purity and efficiency, facilitating their use in industrial applications.
Emerging research has also explored the role of Quinoxaline in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing luminescent materials and sensors. These materials find applications in optoelectronics and environmental monitoring, where their sensitivity to specific analytes is highly valuable. The development of Quinoxaline-based polymers has further expanded its utility in creating novel materials with tailored properties.
The future prospects of Quinoxaline are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry have accelerated the design of Quinoxaline derivatives with enhanced pharmacological properties. Additionally, green chemistry approaches are being adopted to develop more sustainable synthetic routes for this compound.
In conclusion, Quinoxaline (CAS No. 91-19-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new applications for this heterocyclic compound, its importance in modern science is set to grow further.
91-19-0 (Quinoxaline) 関連製品
- 217-68-5(1,4-diazatriphenylene)
- 92-82-0(Phenazine)
- 231-23-2(Pyrazino2,3-fquinoxaline)
- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)
- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 1802566-49-9(Bis(4-Cyanobenzyl)Amine Hydrochloride 1802566-49-9)
- 866136-30-3(Acetamide, N-[cyano(3-fluorophenyl)methyl]-)
- 2228379-08-4(3-{3-(difluoromethoxy)-4-methylphenylmethyl}piperidin-3-ol)
- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)



